Ethyl 7-aminoheptanoate hydrochloride
Overview
Description
Ethyl 7-aminoheptanoate hydrochloride is a chemical compound with the CAS Number: 29840-65-1 . It has a molecular weight of 209.72 and is typically a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 7-amino-heptanoate acid hydrochloride salt with triethylamine in tetrahydrofuran at 45℃ . After the reaction, benzoyl chloride is added and the reaction mixture is allowed to reach room temperature. The organic product is then extracted from ethyl acetate .Molecular Structure Analysis
The molecular formula of this compound is C9H20ClNO2 . The InChI Key is UJSRNPWHNTUQEH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a molecular weight of 209.72 and a molecular formula of C9H20ClNO2 .Scientific Research Applications
1. Synthesis and Industrial Production
Ethyl 7-aminoheptanoate hydrochloride has been utilized in the synthesis of various compounds. For example, it is involved in the synthesis of Tianeptine Sodium, a process characterized by low costs and suitability for industrial production (A. Ran, 2012). Additionally, it is used in the preparation of 7-Amino-heptanoic acid hydrochloride, where a novel route was developed, offering simplicity and convenience in the process (Xue Juanjuan et al., 2010).
2. Development of Fluorescent Probes for Biological Applications
In the realm of biomedical applications, this compound plays a role in creating fluorescent probes. For instance, it is a component in synthesizing fluorescent amino acids like rac-(7-hydroxycoumarin-4-yl)ethylglycine, used as versatile probes in protein studies (M. Braun & T. Dittrich, 2010). It also contributes to the development of pyrroloquinoline-based compounds, which serve as blue luminescent dyes for cell trafficking and pharmacokinetics studies (D. Carta et al., 2015).
3. Role in Organic Synthesis and Pharmaceutical Research
This compound finds application in various organic synthesis processes. It is involved in the synthesis of Schiff and Mannich bases of isatin derivatives (O. Bekircan & H. Bektaş, 2008) and in producing ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, potentially used in liquid crystal displays (V. Bojinov & I. Grabchev, 2003). It also assists in creating synthetic protocols for coumarin amino acids, offering a less costly and efficient approach for fluorescent amino acid production (Xinyi Xu et al., 2013).
Safety and Hazards
The safety information for Ethyl 7-aminoheptanoate hydrochloride includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Properties
IUPAC Name |
ethyl 7-aminoheptanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRNPWHNTUQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509605 | |
Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29840-65-1 | |
Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29840-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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